1-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole
Description
BenchChem offers high-quality 1-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c30-23(19-8-6-18(7-9-19)12-27-11-10-24-17-27)28-14-21(15-28)29-13-20(25-26-29)16-31-22-4-2-1-3-5-22/h1-11,13,17,21H,12,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDNJMNBAAKLGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)N4C=C(N=N4)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural features:
- Imidazole moiety : Known for its role in various biological activities, including antimicrobial and anticancer effects.
- Azetidine ring : This five-membered ring contributes to the compound's structural diversity and may influence its biological interactions.
- Triazole ring : The presence of the triazole ring is significant in drug design due to its ability to form hydrogen bonds and interact with biological targets.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 354.43 g/mol.
Antimicrobial Activity
Research indicates that compounds containing imidazole and triazole rings exhibit notable antimicrobial properties. For instance, derivatives of imidazole have been shown to possess antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The specific compound under analysis has not been extensively studied in isolation; however, related compounds demonstrate that modifications to the imidazole moiety can enhance antibacterial efficacy.
Anticancer Activity
The anticancer potential of imidazole derivatives is well-documented. Studies have shown that imidazole-containing compounds can induce apoptosis in cancer cells through various mechanisms, including DNA damage and inhibition of cell cycle progression . The triazole component may also play a role in enhancing these effects by acting as a bioisostere for more traditional pharmacophores.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- DNA Intercalation : Compounds with planar structures can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The presence of nitrogenous heterocycles often allows these compounds to inhibit enzymes critical for cellular function, such as kinases or proteases involved in cancer cell proliferation.
Study 1: Antibacterial Efficacy
A study investigating the antibacterial properties of various imidazole derivatives found that certain modifications led to increased activity against resistant strains. The compound under discussion was not explicitly tested but falls within a class showing promising results against Gram-positive bacteria .
Study 2: Anticancer Properties
In vitro studies on related imidazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines. These studies highlighted the importance of structural variations in enhancing therapeutic efficacy . The specific compound's unique structure suggests it may similarly affect cancer cell viability.
Data Table: Comparative Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole with high purity?
- Methodology : Utilize Cu(I)-catalyzed click chemistry for triazole ring formation, as demonstrated in microwave-assisted protocols (reducing reaction time to 1–2 hours) . For the benzoyl-azetidine coupling, employ anhydrous DMF or THF with catalytic bases (e.g., KCO) under nitrogen to minimize hydrolysis . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields >95% purity, verified by HPLC .
Q. Which spectroscopic techniques are recommended for characterizing the triazole and imidazole moieties?
- Methodology :
- FT-IR : Confirm triazole C-N stretching (1,520–1,560 cm) and imidazole N-H bending (640–680 cm) .
- H/C NMR : Identify imidazole protons (δ 7.4–7.6 ppm, singlet) and triazole CH linkages (δ 4.2–4.5 ppm). Azetidine carbons appear at δ 55–65 ppm in C NMR .
- Elemental Analysis : Validate stoichiometry (e.g., CHNO) with <0.3% deviation from calculated values .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies in buffers (pH 1–9) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-MS; imidazole rings are prone to hydrolysis at pH <3, while triazole linkages remain stable up to 80°C .
Advanced Research Questions
Q. What strategies address low yields in the coupling of azetidine and benzoyl groups during synthesis?
- Methodology : Optimize reaction stoichiometry (1:1.2 azetidine:benzoyl chloride) and use coupling agents like HATU or EDCI to enhance efficiency. Solvent choice (e.g., DCM vs. DMF) impacts yields: DMF increases polarity but may promote side reactions. Yields improve from 45% to 78% under inert atmospheres .
Q. How can computational docking studies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures (e.g., PDB: 3ERT) to analyze binding poses. The phenoxymethyl group shows hydrophobic interactions with active-site residues, while the triazole ring forms hydrogen bonds (ΔG ≈ −9.2 kcal/mol). Validate predictions with SPR binding assays .
Q. How does modifying the phenoxymethyl substituent affect the compound’s physicochemical and pharmacokinetic properties?
- Methodology : Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (-OCH) groups on the phenyl ring. LogP values (measured via shake-flask) correlate with substituent hydrophobicity: -NO increases logP by 0.5, reducing aqueous solubility. MDCK cell assays reveal that -OCH improves Caco-2 permeability (P >1 × 10 cm/s) .
Contradictions and Resolutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
